

# Methyl 5-(3-chlorophenyl)-5-oxovalerate: Technical Guide & Application Profile

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## Compound of Interest

Compound Name: *Methyl 5-(3-chlorophenyl)-5-oxovalerate*

Cat. No.: *B7968171*

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## Executive Summary

**Methyl 5-(3-chlorophenyl)-5-oxovalerate** (also known as Methyl 4-(3-chlorobenzoyl)butyrate) is a functionalized keto-ester intermediate used primarily in the synthesis of biologically active heterocycles and indanone-based scaffolds. Its structure combines a reactive methyl ester, a flexible alkyl linker, and an electron-deficient aryl ketone. This trifunctional nature makes it a critical precursor for pyridazinones (via hydrazine condensation) and chloro-substituted indanones (via intramolecular cyclization), both of which are privileged structures in kinase inhibitors and metabolic regulators.

## Chemical Identity & Structural Analysis[2][3][4]

This compound belongs to the family of

-aroylbutyrates. It serves as the methyl ester derivative of 5-(3-chlorophenyl)-5-oxovaleric acid (CAS 75381-46-3).[1]

## Physicochemical Profile[4][6][7][8][9][10][11]

Property	Value / Description
IUPAC Name	Methyl 5-(3-chlorophenyl)-5-oxopentanoate
Common Synonyms	Methyl 4-(3-chlorobenzoyl)butyrate; 3-Chlorobenzoyl-butyric acid methyl ester
Molecular Formula	
Molecular Weight	240.68 g/mol
Parent Acid CAS	75381-46-3 (5-(3-chlorophenyl)-5-oxovaleric acid)
Physical State	Viscous oil or low-melting solid (polymorph dependent)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
SMILES	<chem>COC(=O)CCCC(=O)c1cccc(Cl)c1</chem>

## Structural Features[4][10]

- **Electrophilic Sites:** The molecule possesses two distinct electrophilic carbons: the ester carbonyl (C1) and the benzylic ketone (C5).
- **Regioselectivity:** The meta-chloro substituent on the phenyl ring directs subsequent electrophilic aromatic substitutions (EAS) primarily to the ortho and para positions relative to the ketone, influencing cyclization isomers.

## Synthetic Pathways[10][13]

The synthesis of **Methyl 5-(3-chlorophenyl)-5-oxovalerate** typically follows a two-step sequence: Friedel-Crafts acylation followed by esterification.

### Step 1: Friedel-Crafts Acylation

Reaction: Chlorobenzene + Glutaric Anhydride

5-(3-chlorophenyl)-5-oxovaleric acid.

- Catalyst: Aluminum Chloride ( ).
- Solvent: Excess Chlorobenzene (acts as solvent and reactant) or Nitrobenzene.
- Mechanism: The Lewis acid activates the anhydride, generating an acylium ion that attacks the chlorobenzene ring. Due to the deactivating nature of the chloro group, the acylation occurs predominantly at the para position, but the meta isomer (required here) is often a minor product or requires specific directing conditions/separation. Note: Commercial supplies often specify the isomer purity.

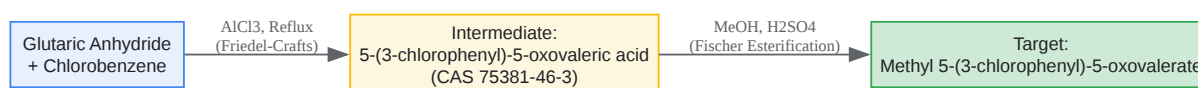
## Step 2: Esterification

Reaction: 5-(3-chlorophenyl)-5-oxovaleric acid + Methanol

Methyl Ester.

- Catalyst: Sulfuric acid ( ) or Thionyl Chloride ( ).
- Protocol: Acid-catalyzed Fischer esterification is the most robust method.

## Visualization of Synthesis



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Caption: Two-step synthetic route from commodity chemicals to the target keto-ester.

## Reactivity & Pharmaceutical Applications

This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct pharmacophores depending on the reagents used.

## A. Synthesis of Pyridazinones (Cardiovascular & Anti-inflammatory)

Reaction with hydrazine hydrate (

) effects a double condensation—first forming the hydrazone at the ketone, then cyclizing with the ester to form a dihydropyridazinone.

- Mechanism: Paal-Knorr-like cyclization.
- Relevance: The pyridazinone core is found in PDE3 inhibitors (e.g., Pimobendan analogs) and COX-2 inhibitors.

## B. Intramolecular Cyclization to Indanones

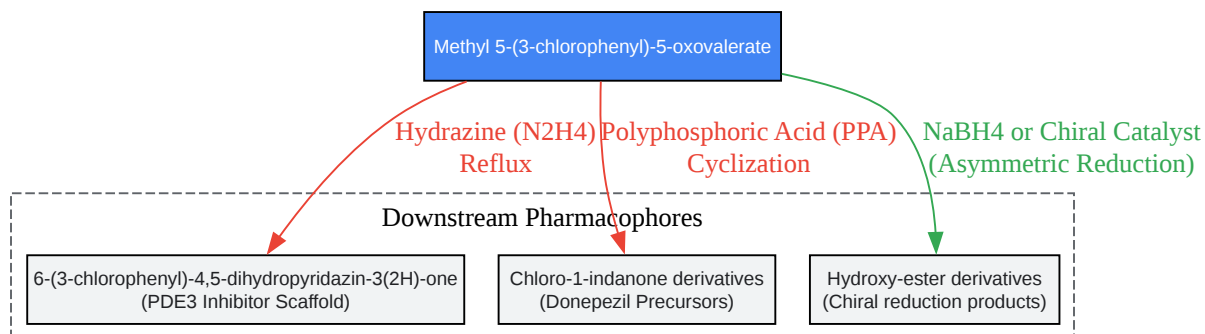
Under strong acidic conditions (e.g., Polyphosphoric Acid - PPA), the free acid or ester undergoes intramolecular Friedel-Crafts alkylation to form chloro-1-indanone derivatives.

- Regiochemistry: Cyclization onto the meta-chlorophenyl ring can yield two isomers: 4-chloro-1-indanone or 6-chloro-1-indanone. Steric hindrance usually favors the 6-chloro isomer.
- Relevance: Indanones are precursors to Donepezil (Alzheimer's) and various kinase inhibitors.

## C. Kinase Inhibitor Linkers

The 5-carbon chain serves as a flexible tether in fragment-based drug design, linking an aromatic warhead (the chlorophenyl group) to a solvent-exposed tail (via the ester).

## Reaction Pathway Diagram



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Caption: Divergent synthesis pathways yielding three distinct bioactive scaffolds.

## Experimental Protocol: Synthesis of the Methyl Ester

Objective: Conversion of 5-(3-chlorophenyl)-5-oxovaleric acid to its methyl ester.

Reagents:

- 5-(3-chlorophenyl)-5-oxovaleric acid (1.0 eq) [CAS 75381-46-3][1][2]
- Methanol (Solvent/Reagent, excess)
- Sulfuric Acid (Catalytic, 0.1 eq)
- Sodium Bicarbonate (sat.[3] aq.)

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the keto-acid in 50 mL of anhydrous methanol.
- **Catalysis:** Add 5 drops of concentrated

carefully.

- Reflux: Heat the mixture to reflux ( ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the acid spot disappears.
- Work-up: Cool to room temperature. Concentrate methanol under reduced pressure.
- Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated ( mL) to remove unreacted acid and catalyst.
- Isolation: Dry the organic layer over , filter, and concentrate to yield the crude methyl ester.
- Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

## Handling & Safety Information

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store in a cool, dry place ( ). Keep container tightly closed to prevent hydrolysis of the ester.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

## References

- Sigma-Aldrich. **Methyl 5-(3-chlorophenyl)-5-oxovalerate** Product Detail. Available at: (Accessed 2026).
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Available at: .
- ChemicalBook.5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID Properties and Suppliers.  
Available at: .

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## Sources

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- 2. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
- 3. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B [[mdpi.com](https://mdpi.com)]
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